2-((1-(5-bromofuran-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
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Description
2-((1-(5-bromofuran-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a useful research compound. Its molecular formula is C13H17BrN2O5S and its molecular weight is 393.25. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity Evaluation
Antibacterial Potentials : Compounds bearing similar structural features, such as N-substituted acetamide derivatives and piperidine moieties, have been synthesized and evaluated for their antibacterial potentials. For instance, a study by Iqbal et al. (2017) explored the synthesis of acetamide derivatives with antibacterial activity against strains like Salmonella typhi and Escherichia coli, suggesting potential applications in combating bacterial infections (Iqbal et al., 2017).
Antimicrobial Agents : Another research by Darwish et al. (2014) focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, indicating their use as antimicrobial agents. This demonstrates the role of sulfamoyl and acetamide derivatives in developing new antimicrobial strategies (Darwish et al., 2014).
Anticancer Agents : The development of compounds with potential anticancer activities is another significant area of research. A study by Rehman et al. (2018) on the synthesis and evaluation of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole as anticancer agents highlights the importance of such compounds in therapeutic applications (Rehman et al., 2018).
Properties
IUPAC Name |
2-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]sulfonyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O5S/c1-15-12(17)8-22(19,20)9-4-6-16(7-5-9)13(18)10-2-3-11(14)21-10/h2-3,9H,4-8H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPBKLQFLVHBPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.